Cas no 2138144-64-4 (5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine)

5-(2-Chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine is a heterocyclic compound featuring both imidazole and tetrahydropyridine moieties, offering versatile reactivity for pharmaceutical and agrochemical applications. The chloro and methyl substituents on the imidazole ring enhance its stability and selectivity in synthetic transformations, while the amine group on the tetrahydropyridine scaffold provides a functional handle for further derivatization. This compound is particularly valuable as a building block in medicinal chemistry, enabling the development of biologically active molecules with potential applications in CNS-targeting therapeutics. Its rigid yet flexible structure allows for precise molecular interactions, making it a promising intermediate in drug discovery programs.
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine structure
2138144-64-4 structure
Product name:5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine
CAS No:2138144-64-4
MF:C9H13ClN4
Molecular Weight:212.67932009697
CID:5883331
PubChem ID:165451591

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine 化学的及び物理的性質

名前と識別子

    • EN300-743185
    • 5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine
    • 2138144-64-4
    • インチ: 1S/C9H13ClN4/c1-14-8(5-13-9(14)10)6-2-7(11)4-12-3-6/h2,5,7,12H,3-4,11H2,1H3
    • InChIKey: HNWPFNPTPYUJPO-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(C2=CC(CNC2)N)N1C

計算された属性

  • 精确分子量: 212.0828741g/mol
  • 同位素质量: 212.0828741g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 243
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.9Ų
  • XLogP3: -0.6

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-743185-1.0g
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine
2138144-64-4 95%
1.0g
$2186.0 2024-05-24
Enamine
EN300-743185-10.0g
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine
2138144-64-4 95%
10.0g
$9400.0 2024-05-24
Enamine
EN300-743185-0.05g
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine
2138144-64-4 95%
0.05g
$1836.0 2024-05-24
Enamine
EN300-743185-0.1g
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine
2138144-64-4 95%
0.1g
$1923.0 2024-05-24
Enamine
EN300-743185-0.5g
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine
2138144-64-4 95%
0.5g
$2098.0 2024-05-24
Enamine
EN300-743185-5.0g
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine
2138144-64-4 95%
5.0g
$6339.0 2024-05-24
Enamine
EN300-743185-2.5g
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine
2138144-64-4 95%
2.5g
$4286.0 2024-05-24
Enamine
EN300-743185-0.25g
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine
2138144-64-4 95%
0.25g
$2011.0 2024-05-24

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine 関連文献

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amineに関する追加情報

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine: A Comprehensive Overview

The compound 5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine (CAS No: 2138144-64-4) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines an imidazole ring with a tetrahydropyridine moiety, making it a promising candidate for drug development and other advanced chemical applications.

Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Its structure allows for diverse functionalization and interaction with biological systems, making it a valuable tool in the design of new therapeutic agents. The imidazole ring is known for its ability to form hydrogen bonds and participate in π–π interactions, which are critical for molecular recognition and binding in biological systems.

The tetrahydropyridine moiety adds another layer of complexity to this compound's functionality. This group is often associated with antihypertensive and anti-inflammatory properties, suggesting that this compound could have applications in cardiovascular and neurodegenerative diseases. Furthermore, the presence of a chlorine substituent on the imidazole ring enhances the molecule's stability and bioavailability, making it more suitable for pharmacological use.

One of the most exciting developments involving this compound is its role in targeted drug delivery systems. Researchers have explored its ability to act as a carrier for drugs or imaging agents due to its biocompatibility and ability to interact with specific biological targets. This has opened new avenues for personalized medicine and improved therapeutic outcomes.

In addition to its medicinal applications, 5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine has shown promise in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics and advanced materials development. This dual functionality underscores the versatility of this compound across multiple scientific disciplines.

From a synthetic standpoint, the preparation of this compound involves a series of well-defined organic reactions that ensure high purity and structural integrity. The synthesis typically begins with the formation of the imidazole ring through condensation reactions followed by the construction of the tetrahydropyridine moiety via cyclization or coupling reactions. The introduction of the chlorine substituent is carefully controlled to maintain the desired stereochemistry and reactivity.

The characterization of this compound relies on advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into its molecular structure, purity, and crystalline properties, ensuring that it meets the highest standards for both research and industrial applications.

In conclusion, 5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amie (CAS No: 2138144

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